

An In-depth Technical Guide to the Quassinoi R892 (Orinocinolide)

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Compound of Interest

Compound Name: **R892**

Cat. No.: **B15575184**

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Introduction

R892, identified as the natural product orinocinolide, is a complex quassinoi isolated from the root bark of Simaba orinocensis. Quassinoioids are a class of degraded triterpenoids known for their significant biological activities, including potent antimalarial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, key biological properties, and mechanism of action of **R892** and its closely related analogue, simalikalactone D, with which it is co-isolated. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical identity of **R892** has been established as

$[(1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16R,17R)-11,12,16-triacetyloxy-15-hydroxy-9,13,17\text{-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.0^{1,6}.0^{2,17}.0^{8,13}]nonadec-9-en-3-yl] (2R)-2\text{-methylbutanoate}$, also known as orinocinolide.

Table 1: Physicochemical Properties of **R892** (Orinocinolide)

Property	Value
Molecular Formula	C ₃₁ H ₄₂ O ₁₂
Molecular Weight	606.7 g/mol
IUPAC Name	[(1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16R,17R)-11,12,16-triacetoxy-15-hydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.0 ^{1,6} .0 ^{2,17} .0 ^{8,13}]nonadec-9-en-3-yl] (2R)-2-methylbutanoate
Source Organism	Simaba orinocensis

Biological Activities

R892 (orinocinolide) and its co-isolated analogue, simalikalactone D, have demonstrated potent biological activities, particularly against malaria parasites and cancer cell lines.

Antimalarial Activity

Both orinocinolide and simalikalactone D exhibit potent in vitro activity against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of *Plasmodium falciparum*.[\[1\]](#)[\[2\]](#)

Table 2: In Vitro Antimalarial Activity of Orinocinolide and Simalikalactone D

Compound	P. falciparum Clone D6 IC ₅₀ (ng/mL)	P. falciparum Clone W2 IC ₅₀ (ng/mL)
Orinocinolide (R892)	3.27	8.53
Simalikalactone D	3.0	3.67

Anticancer Activity

Orinocinolide and simalikalactone D have been shown to inhibit the growth of various human cancer cell lines. Simalikalactone D, in particular, has been studied more extensively for its anticancer effects, especially against triple-negative breast cancer (TNBC) cells.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: In Vitro Cytotoxicity of Orinocinolide and Simalikalactone D against Various Cell Lines

Compound	Cell Line	Cell Type	IC ₅₀
Orinocinolide (R892)	VERO	Monkey Kidney (non-cancerous)	10 µg/mL
HL-60	Human Promyelocytic Leukemia		0.7 µg/mL
SK-MEL	Human Skin Melanoma		0.8-1.9 µg/mL
KB	Human Epidermal Carcinoma		0.8-1.9 µg/mL
BT-549	Human Breast Ductal Carcinoma		0.8-1.9 µg/mL
SK-OV-3	Human Ovarian Carcinoma		0.8-1.9 µg/mL
Simalikalactone D	VERO	Monkey Kidney (non-cancerous)	2.3 µg/mL
HL-60	Human Promyelocytic Leukemia		0.025 µg/mL
SK-MEL	Human Skin Melanoma		0.3-1.0 µg/mL
KB	Human Epidermal Carcinoma		0.3-1.0 µg/mL
BT-549	Human Breast Ductal Carcinoma		0.3-1.0 µg/mL
SK-OV-3	Human Ovarian Carcinoma		0.3-1.0 µg/mL
MDA-MB-468	Triple-Negative Breast Cancer		67 nM
MDA-MB-231	Triple-Negative Breast Cancer		422 nM

SUM-149	Triple-Negative Breast Cancer	598 nM
A2780CP20	Ovarian Cancer	55 nM
MDA-MB-435	Breast Cancer	58 nM

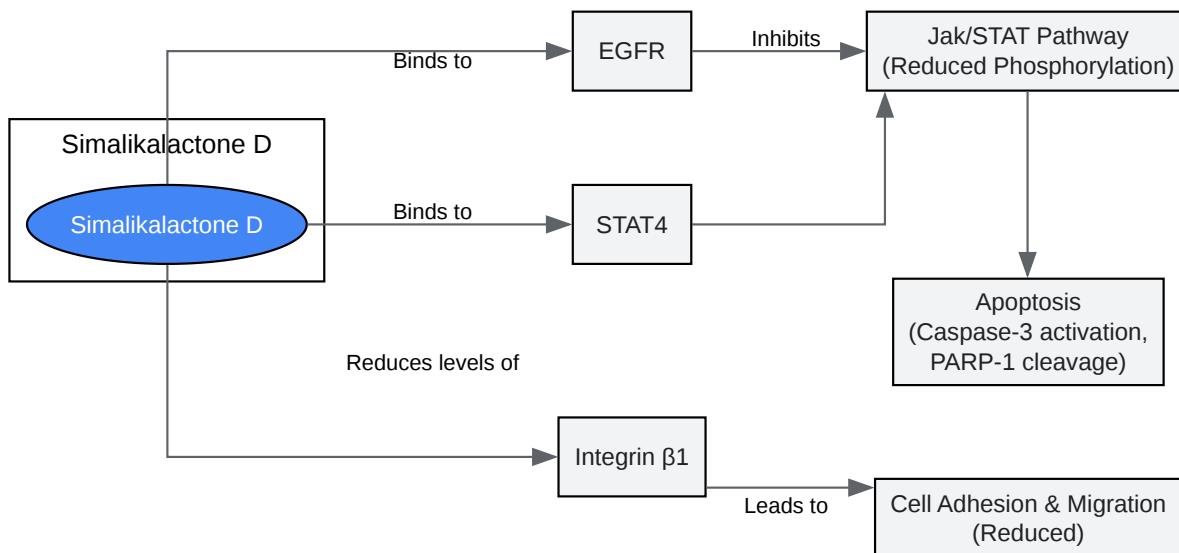
Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for orinocinolide are not as extensively studied as those for simalikalactone D. However, due to their structural similarity, it is plausible that they share common mechanisms.

Anticancer Mechanism of Action

Studies on simalikalactone D in triple-negative breast cancer (TNBC) have revealed a multi-faceted mechanism of action involving the induction of apoptosis and modulation of key signaling pathways.[\[3\]](#)[\[4\]](#)

- **Induction of Apoptosis:** Simalikalactone D induces apoptosis in sensitive cancer cells, as evidenced by the activation of caspase-3 and cleavage of PARP-1. It also leads to a decrease in the levels of anti-apoptotic proteins such as Bcl-2 and survivin.[\[3\]](#)[\[4\]](#)
- **Modulation of EGFR and Jak/STAT Signaling:** Treatment with simalikalactone D leads to a reduction in the phosphorylation of proteins involved in the EGFR and Jak/STAT signaling pathways. In silico docking studies suggest a favorable binding affinity of simalikalactone D to both EGFR and STAT4.[\[3\]](#)[\[4\]](#)
- **Reduction of Integrin β 1:** Proteomic analysis has shown that simalikalactone D treatment results in reduced levels of Integrin β 1 (ITGB1), a protein involved in cell adhesion and migration.[\[3\]](#)[\[4\]](#)



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Anticancer Mechanism of Simalikalactone D

Antimalarial Mechanism of Action

The antimalarial mechanism of quassinoids is believed to involve the inhibition of protein synthesis in the parasite.^[6] Studies on simalikalactone D have shown that it is most potent during the mature trophozoite stage of the *Plasmodium falciparum* life cycle, a period of active DNA replication and protein synthesis.^[6]

Antimalarial Experimental Workflow

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and biological evaluation of orinocinolide and simalikalactone D, based on published literature.

Isolation and Structure Elucidation of Orinocinolide

The isolation of orinocinolide from the root bark of *Simaba orinocensis* was achieved through a series of chromatographic techniques. The structural elucidation was primarily accomplished using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and chemical derivatization.^{[1][2]}

General Protocol:

- Extraction: The dried and powdered root bark of *S. orinocensis* is subjected to solvent extraction.
- Fractionation: The crude extract is fractionated using column chromatography over silica gel with a gradient of solvents.
- Purification: Fractions showing biological activity are further purified using repeated column chromatography and preparative thin-layer chromatography to yield pure compounds.
- Structure Determination: The structure of the isolated compounds is determined by analyzing their spectroscopic data, including ^1H NMR, ^{13}C NMR, COSY, HMQC, and HMBC, and confirmed by chemical derivatization experiments.

In Vitro Antimalarial Activity Assay

The in vitro antiplasmodial activity is typically assessed using a SYBR Green I-based fluorescence assay.

General Protocol:

- Parasite Culture: Chloroquine-sensitive and -resistant strains of *P. falciparum* are maintained in continuous culture in human erythrocytes.
- Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.
- Incubation: Synchronized ring-stage parasites are added to the wells, and the plates are incubated for 72 hours.
- Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
- Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
- IC_{50} Determination: The 50% inhibitory concentration (IC_{50}) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cell lines is commonly evaluated using the MTT or Alamar Blue assay.

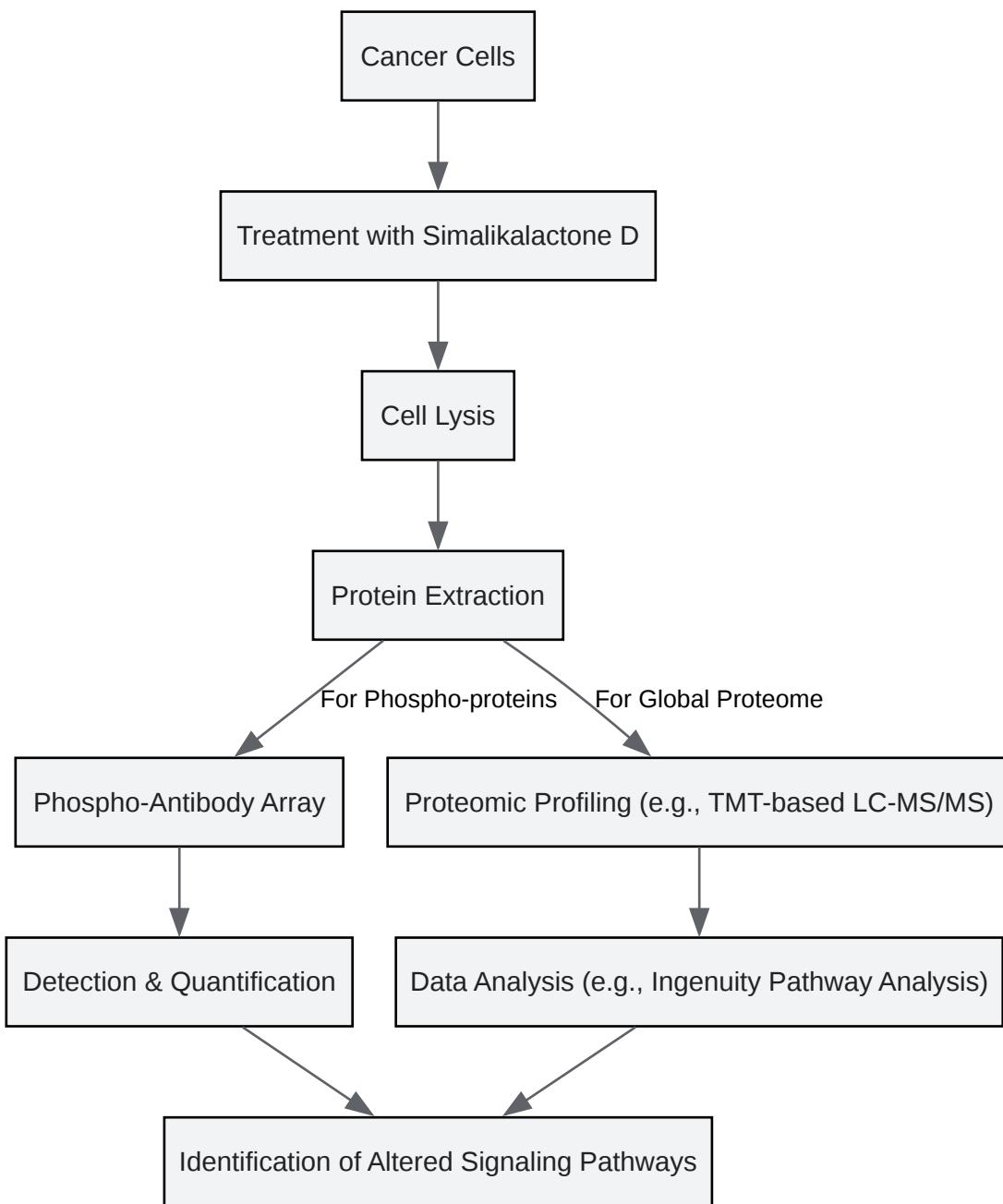
General Protocol for Alamar Blue Assay:

- Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
- Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are incubated for a few hours.
- Absorbance Measurement: The absorbance is measured at two wavelengths to determine the extent of reduction of the Alamar Blue reagent, which is indicative of cell viability.
- IC_{50} Determination: The IC_{50} value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Phospho-Antibody Array and Proteomic Analysis

To investigate the effects on signaling pathways, phospho-antibody arrays and quantitative proteomics are employed.

General Workflow:



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Workflow for Signaling Pathway Analysis

Conclusion

R892 (orinocinolide) and its congener simalikalactone D are potent bioactive quassinoids with significant potential for development as antimalarial and anticancer agents. The elucidation of the anticancer mechanism of simalikalactone D, involving the induction of apoptosis and modulation of the EGFR and Jak/STAT signaling pathways, provides a strong rationale for

further investigation into this class of compounds. Future research should focus on detailed structure-activity relationship studies, in vivo efficacy and toxicity profiling, and the identification of specific molecular targets to advance these promising natural products towards clinical applications.

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